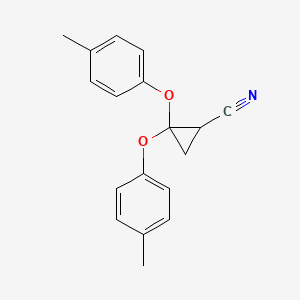
2,2-Bis(4-methylphenoxy)cyclopropane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Bis(4-methylphenoxy)cyclopropane-1-carbonitrile is an organic compound characterized by a cyclopropane ring substituted with two 4-methylphenoxy groups and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(4-methylphenoxy)cyclopropane-1-carbonitrile typically involves the cyclopropanation of alkenes. One common method is the reaction of carbenes with the double bond in alkenes or cycloalkenes . The Simmons–Smith cyclopropanation reaction is one of the most important methods for the preparation of substituted cyclopropanes from alkenes . Additionally, the Corey–Chaykovsky cyclopropanation reaction and metal-catalyzed reactions of diazo compounds with alkenes are also employed .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of palladium-catalyzed arylations of cyclopropanes has provided powerful means of access to diverse substituted cyclopropanes .
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(4-methylphenoxy)cyclopropane-1-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbonitrile group to other functional groups such as amines.
Substitution: The phenoxy groups can be substituted with other groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines.
Scientific Research Applications
2,2-Bis(4-methylphenoxy)cyclopropane-1-carbonitrile has several scientific research applications, including:
Mechanism of Action
The mechanism by which 2,2-Bis(4-methylphenoxy)cyclopropane-1-carbonitrile exerts its effects involves interactions with molecular targets and pathways. The cyclopropane ring’s strain energy and the presence of the carbonitrile group contribute to its reactivity and ability to participate in various chemical reactions . The phenoxy groups may also play a role in stabilizing intermediates and facilitating specific interactions.
Comparison with Similar Compounds
Similar Compounds
Cyclopropanecarbonitrile: A simpler analog with a cyclopropane ring and a carbonitrile group.
2,3-Disubstituted cyclopropane-1-carbonitriles: Compounds with similar structural motifs but different substituents.
Uniqueness
2,2-Bis(4-methylphenoxy)cyclopropane-1-carbonitrile is unique due to the presence of two 4-methylphenoxy groups, which impart distinct chemical and physical properties compared to other cyclopropane derivatives. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
541502-23-2 |
|---|---|
Molecular Formula |
C18H17NO2 |
Molecular Weight |
279.3 g/mol |
IUPAC Name |
2,2-bis(4-methylphenoxy)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C18H17NO2/c1-13-3-7-16(8-4-13)20-18(11-15(18)12-19)21-17-9-5-14(2)6-10-17/h3-10,15H,11H2,1-2H3 |
InChI Key |
KLKJJFQGCDBKBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC2(CC2C#N)OC3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


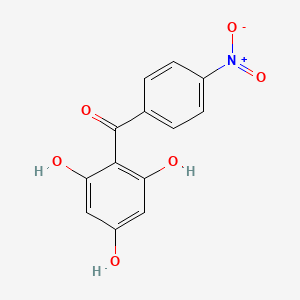
![1-(4-{4-[2-(Pyridin-4-YL)ethenyl]phenyl}piperazin-1-YL)decan-1-one](/img/structure/B14222562.png)
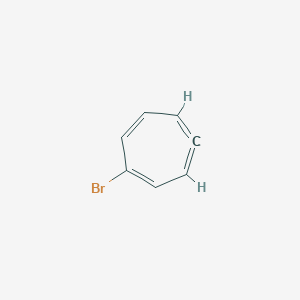
![[(6,8-Dimethyl-3,4-dihydronaphthalen-1-yl)oxy]tri(propan-2-yl)silane](/img/structure/B14222569.png)
![2,3,6-Triphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14222571.png)
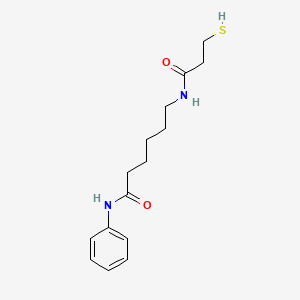
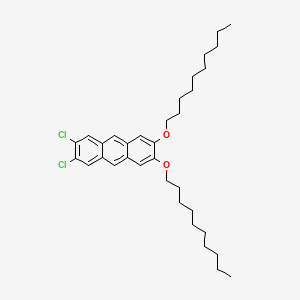
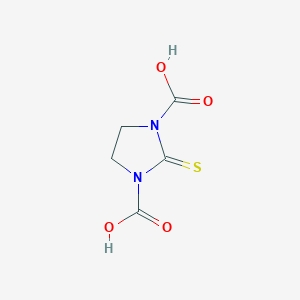
![N~1~-[2-(2-Fluorophenyl)ethyl]-N~2~-pentylethane-1,2-diamine](/img/structure/B14222599.png)

![1-[(1S)-1-Amino-2-methylpropyl]cyclopentan-1-ol](/img/structure/B14222621.png)
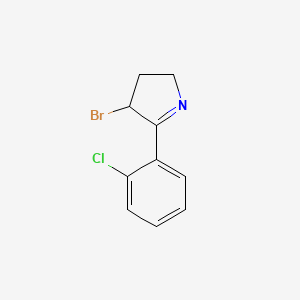
![4-(Furan-2-yl)-3-[(furan-2-yl)methyl]-2-methoxycyclopent-2-en-1-one](/img/structure/B14222628.png)
![2(5H)-Furanone, 4-[(4-ethoxypentyl)oxy]-](/img/structure/B14222629.png)
